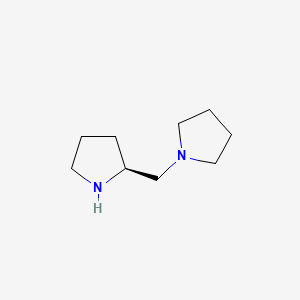

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116549. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBWRMSQRFEIEB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-66-0 | |

| Record name | (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine physical properties

An In-Depth Technical Guide to the Physical Properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Introduction: The Significance of a Chiral Diamine

This compound, often referred to as (S)-PMP, is a chiral vicinal diamine that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its structure, comprising two linked pyrrolidine rings with a defined stereocenter, makes it a powerful tool in asymmetric catalysis.[1] As an organocatalyst, it is instrumental in facilitating key chemical transformations such as Aldol condensations, Mannich reactions, and Michael additions, enabling the synthesis of optically active organic building blocks with high enantioselectivity.[2]

The pyrrolidine motif is a prevalent structural core in numerous natural alkaloids and synthetic drugs, including treatments for migraines and various viral infections.[3][4] Consequently, chiral pyrrolidine derivatives like (S)-PMP are crucial intermediates and auxiliaries in the synthesis of enantiomerically pure compounds, which is a fundamental requirement for the development of safe and effective modern pharmaceuticals.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physical, chemical, and spectral properties of this compound. Understanding these characteristics is paramount for its effective handling, application, and characterization in a laboratory setting.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its behavior under various experimental conditions and are the first parameters established during characterization. (S)-PMP is a colorless to light yellow, clear liquid under standard conditions.[1][5][6] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂ | [2][5][6] |

| Molecular Weight | 154.25 g/mol | [2][5][6][7][8] |

| CAS Number | 51207-66-0 | [1][2][6] |

| Appearance | Colorless to Light yellow clear liquid | [1][5] |

| Density | 0.946 g/mL at 25 °C | [5][6][7] |

| Boiling Point | 99-101 °C at 2 mmHg (0.003 bar) | [5][7][9] |

| Refractive Index (n20/D) | 1.4871 | [5][6][7] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [5] |

| pKa | 10.91 ± 0.10 (Predicted) | [1][5][6] |

| Solubility | Soluble in water | [1][6] |

Section 2: Stereochemistry and Optical Activity

The defining feature of this compound is its chirality, originating from the stereocenter at the 2-position of one of the pyrrolidine rings. This specific spatial arrangement is responsible for its ability to induce stereoselectivity in chemical reactions. The optical activity is a direct measure of this chirality.

The positive sign (+) in its name and the dextrorotatory value of its specific rotation confirm that it rotates plane-polarized light to the right.

Protocol for Determining Optical Rotation

The measurement of specific rotation is a critical step in verifying the enantiomeric purity of the compound.

-

Instrument Preparation: Calibrate a polarimeter using a standard quartz plate or a solvent blank (in this case, ethanol). Ensure the sodium D-line lamp (589 nm) is warmed up and stable.

-

Sample Preparation: Accurately weigh a sample of (S)-PMP and dissolve it in a precise volume of absolute ethanol to achieve a known concentration (e.g., c = 2.4 g/100mL, as per literature). Ensure the sample is completely dissolved and the solution is free of bubbles and suspended particles.

-

Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the prepared solution, ensuring no air bubbles are in the light path.

-

Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α). Take multiple readings and average them to minimize random error.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

The causality behind this protocol is to ensure a reproducible and standardized measurement. The choice of solvent and concentration is critical as these factors can influence the magnitude and even the sign of the rotation. Adhering to literature-reported conditions[5] allows for direct comparison and validation of the material's identity and enantiopurity.

Section 3: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry is typically employed for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-PMP, both ¹H and ¹³C NMR spectra would be required for full structural assignment.[8]

-

¹H NMR: The proton NMR spectrum will show a complex set of signals corresponding to the 18 protons in the molecule. The signals for protons on the two different pyrrolidine rings will appear in distinct regions, and their splitting patterns (multiplicity) will provide information about adjacent protons. The proton on the chiral center is expected to have a unique chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, confirming the molecular backbone.[8] The chemical shifts provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (S)-PMP is expected to show characteristic absorptions for C-H and C-N bonds.

-

C-H stretching: Aliphatic C-H stretches are expected in the 2850-3000 cm⁻¹ region.

-

N-H stretching: A weak to medium absorption around 3300-3500 cm⁻¹ may be present corresponding to the secondary amine N-H.

-

C-N stretching: These absorptions typically appear in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (154.25 g/mol ).[8]

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information, often involving the cleavage of the bond between the two pyrrolidine rings.

Workflow for Spectroscopic Characterization

The logical flow for confirming the identity and purity of a supplied sample of (S)-PMP is outlined below. This workflow represents a self-validating system where results from orthogonal techniques must converge to confirm the structure.

Caption: Workflow for the comprehensive characterization of (S)-PMP.

Section 4: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. This compound is classified with specific hazards that necessitate careful management.

Hazard Identification and GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:[2][8]

Signal Word: Warning[2][8] Pictograms: GHS07 (Exclamation mark)[2]

| GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Handling and Personal Protective Equipment (PPE)

Given the hazards, stringent safety protocols must be followed.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.[6]

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK).[11]

-

Storage Recommendations

To ensure the long-term stability and purity of the compound:

-

Conditions: Store in a cool, dry, and well-ventilated place.[11] Some suppliers recommend storage at room temperature or refrigerated (<15°C) in a dark place.[6]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[11]

-

Inert Atmosphere: The compound is noted to be air-sensitive; therefore, storage under an inert gas like argon or nitrogen is recommended to prevent degradation.[13]

The logical relationship between the compound's properties and the required safety measures is direct. Its irritant nature dictates the use of comprehensive PPE, while its air sensitivity and potential for vapor inhalation necessitate controlled environments for both handling and storage.

Caption: Relationship between properties and safety protocols.

Conclusion

This compound is a cornerstone chiral auxiliary in modern organic synthesis. Its utility is deeply rooted in its specific stereochemistry and physical properties. This guide has detailed its key physicochemical characteristics, outlined the standard protocols for their verification, and provided essential safety and handling information. For the research scientist, a thorough understanding of these properties is not merely academic; it is the foundation for successful, safe, and reproducible experimentation, enabling the continued development of novel synthetic methodologies and pharmaceutical agents.

References

-

(S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine. ChemBK. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

This compound. LookChem. [Link]

-

(S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine. NIST WebBook. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

Pyrrolidine. PubChem, National Institutes of Health. [Link]

-

Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. Automated Topology Builder. [Link]

-

Pyrrolidine, n-methyl-, hydrochloride. NIST WebBook. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (S)-(+)-1-(2-ピロリジニルメチル)ピロリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound CAS#: 51207-66-0 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. parchem.com [parchem.com]

- 8. This compound | C9H18N2 | CID 853152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine [webbook.nist.gov]

- 10. This compound 96 51207-66-0 [sigmaaldrich.com]

- 11. file1.lookchem.com [file1.lookchem.com]

- 12. Page loading... [guidechem.com]

- 13. labproinc.com [labproinc.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

This guide provides a comprehensive technical overview of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, a prominent chiral diamine in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, structural characterization, and its pivotal role as an organocatalyst in asymmetric transformations.

Introduction: A Versatile Chiral Scaffold

This compound, with the CAS Registry Number 51207-66-0, is a chiral diamine that has garnered significant attention as a powerful organocatalyst and chiral auxiliary in asymmetric synthesis.[1] Its structure, featuring two pyrrolidine rings linked by a methylene bridge with a defined stereocenter, makes it an effective catalyst for creating enantiomerically pure compounds, which are crucial in the pharmaceutical industry.[1] This guide will explore the foundational aspects of this molecule, from its synthesis and purification to its detailed structural elucidation and its application in key synthetic methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51207-66-0 | |

| Molecular Formula | C₉H₁₈N₂ | |

| Molecular Weight | 154.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.946 g/mL at 25 °C | |

| Boiling Point | 99-101 °C at 2 mmHg | |

| Refractive Index (n20/D) | 1.4871 | |

| Optical Activity ([α]19/D) | +7.0° (c = 2.4 in ethanol) |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved from the readily available chiral starting material, (S)-proline. The synthetic strategy involves the formation of an amide bond between two proline-derived units, followed by a reduction of the amide to the corresponding diamine. This approach ensures the retention of the crucial stereochemistry at the C2 position of the pyrrolidine ring.

Synthetic Workflow Diagram

Caption: A streamlined workflow for the synthesis of the target diamine.

Detailed Experimental Protocol

Part 1: Synthesis of (S)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine (Amide Intermediate)

This step involves the coupling of two (S)-proline molecules. One molecule's carboxyl group is activated and then reacted with the secondary amine of another proline-derived species. A common method involves the conversion of N-protected proline to its acid chloride, followed by reaction with another proline ester and subsequent deprotection. A more direct approach involves peptide coupling reagents.

-

Materials: (S)-Proline, a suitable N-protecting group (e.g., Boc or Cbz), coupling agents (e.g., DCC/HOBt or HATU), and appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)).

-

Procedure: a. Protect the amino group of (S)-proline. b. Activate the carboxylic acid of the N-protected (S)-proline. c. React the activated species with a second equivalent of an (S)-proline ester. d. Deprotect both the N-terminus and the ester to yield the dipeptide-like amide. A more direct, albeit potentially lower-yielding, one-pot procedure may involve the direct coupling of (S)-proline with itself under specific conditions.

Part 2: Reduction of (S)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine to this compound

The reduction of the amide functionality to an amine is a critical step, for which lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity towards amides.[2][3][4][5]

-

Materials: (S)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or Tetrahydrofuran (THF), and reagents for workup (e.g., water, 15% NaOH solution, and more water, following the Fieser workup).

-

Procedure: a. To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the amide intermediate in anhydrous THF dropwise at 0 °C. b. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS). c. Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again. d. Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF. e. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.

Part 3: Purification

The crude product is typically purified by vacuum distillation to afford the final this compound as a colorless to pale yellow liquid.

Structural Elucidation and Spectroscopic Analysis

The molecular structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the connectivity and chemical environment of the hydrogen atoms.

-

Pyrrolidine Ring Protons: A series of multiplets are expected in the region of approximately 1.5-3.5 ppm, corresponding to the methylene protons of both pyrrolidine rings. The diastereotopic nature of the protons on each ring leads to complex splitting patterns.

-

Methylene Bridge Protons: The two protons of the CH₂ group connecting the two pyrrolidine rings are diastereotopic and will appear as distinct signals, likely as doublets of doublets, in the range of 2.2-2.8 ppm.

-

CH Proton at the Stereocenter: The single proton at the chiral center (C2 of the first pyrrolidine ring) will appear as a multiplet, typically in the region of 2.8-3.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Pyrrolidine Carbons: The eight methylene carbons of the two pyrrolidine rings will resonate in the aliphatic region, typically between 23-57 ppm.

-

Methylene Bridge Carbon: The carbon of the CH₂ linker will appear in the range of 55-65 ppm.

-

CH Carbon at the Stereocenter: The carbon of the chiral center will resonate at a similar downfield region to the methylene bridge carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

-

N-H Stretch: A weak to medium absorption may be observed around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

-

C-H Stretch: Strong absorptions in the range of 2850-2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene groups.

-

C-N Stretch: Absorptions in the region of 1000-1250 cm⁻¹ can be attributed to C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (154.25 g/mol ).

-

Key Fragmentation Patterns: A prominent fragment is often observed at m/z 84, which corresponds to the loss of a pyrrolidinyl radical, and another at m/z 70, resulting from the further loss of a methylene group. The fragmentation is dominated by cleavage at the bonds adjacent to the nitrogen atoms.

Mechanism of Action in Asymmetric Catalysis

This compound is a highly effective organocatalyst, primarily operating through an enamine catalysis pathway, similar to proline and its derivatives. This mechanism is central to its success in promoting asymmetric aldol, Mannich, and Michael reactions.

Enamine Catalysis Cycle

Caption: The catalytic cycle of enamine-mediated asymmetric reactions.

The catalytic cycle begins with the reaction of the secondary amine of the catalyst with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred to this enamine, which then attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction) in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.

Applications in Asymmetric Synthesis

This chiral diamine has proven to be a versatile catalyst in a range of important carbon-carbon bond-forming reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. This compound catalyzes the direct aldol reaction between ketones and aldehydes with high enantioselectivity.[6]

Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable precursors for many biologically active molecules. This catalyst has been successfully employed in the asymmetric Mannich reaction of ketones with imines, affording the products in good yields and high enantiomeric excess.[6]

Asymmetric Michael Addition

The asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is another key transformation catalyzed by this diamine. It facilitates the conjugate addition of aldehydes and ketones to nitroolefins and other Michael acceptors, leading to the formation of chiral products with high stereocontrol.

Table 2: Representative Applications in Asymmetric Catalysis

| Reaction | Nucleophile | Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Aldol | Cyclohexanone | 4-Nitrobenzaldehyde | up to 99 | anti/syn up to 97:3 | up to 99 |

| Mannich | Acetone | N-PMP-protected ethyl iminoglyoxylate | up to 95 | - | up to 98 |

| Michael | Isobutyraldehyde | trans-β-Nitrostyrene | up to 98 | syn/anti up to 95:5 | up to 99 |

(Note: The values in this table are representative and can vary depending on the specific reaction conditions and substrates used.)

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of this compound is critical for its effective use in asymmetric catalysis.

Workflow for Quality Control

Caption: A typical workflow for the quality control of the chiral diamine.

Protocol for Enantiomeric Purity Determination by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of the final product.[7][8][9]

-

Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).

-

Sample Preparation: a. Prepare a stock solution of the diamine in a suitable solvent (e.g., a mixture of n-hexane and isopropanol) at a concentration of approximately 1 mg/mL. b. Prepare a racemic standard for comparison to identify the retention times of both enantiomers.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

-

Detection: UV detection at a suitable wavelength.

-

-

Data Analysis: a. Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers. b. Inject the synthesized sample. c. Integrate the peak areas for both enantiomers. d. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Impurity Profiling by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for assessing chemical purity and identifying potential impurities from the synthesis, such as unreacted starting materials or byproducts from the reduction step.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a highly valuable and versatile chiral diamine in the field of asymmetric organocatalysis. Its straightforward synthesis from (S)-proline, coupled with its demonstrated efficacy in a range of crucial C-C bond-forming reactions, makes it an indispensable tool for chemists in academia and industry. A thorough understanding of its synthesis, structural properties, and catalytic mechanism, as detailed in this guide, is essential for its successful application in the development of novel chiral molecules and pharmaceuticals.

References

-

MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. "this compound – an effective catalyst of asymmetric synthesis." Available at: [Link]

-

ResearchGate. "Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214." Available at: [Link]

-

Beilstein Journals. "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors." Available at: [Link]

-

Mendeley. "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors." Available at: [Link]

-

ChemRxiv. "Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes." Available at: [Link]

-

MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Available at: [Link]

-

The Royal Society of Chemistry. "Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes." Available at: [Link]

- Google Patents. "Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

ResearchGate. "Michael addition reaction of isobutyraldehyde to trans-β-nitrostyrene..." Available at: [Link]

- Google Patents. "Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.

-

ResearchGate. "Aldol reaction between 4-nitrobenzaldehyde and cyclohexanone by different enzymes." Available at: [Link]

-

Chemistry Steps. "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism." Available at: [Link]

-

Chromatography Online. "HPLC Solutions #66: Enantiomer Separations." Available at: [Link]

-

Chiralpedia. "Chiral HPLC separation: strategy and approaches." Available at: [Link]

-

AdiChemistry. "Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism." Available at: [Link]

-

Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Available at: [Link]

-

Wikipedia. "Lithium aluminium hydride." Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. leah4sci.com [leah4sci.com]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantiomer Separations | Separation Science [sepscience.com]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Introduction: The Significance of Chiral Diamines in Modern Chemistry

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a chiral diamine that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it a highly effective ligand in asymmetric catalysis and a valuable building block for the synthesis of complex, biologically active molecules. The pyrrolidine motif is a prevalent feature in numerous natural products and FDA-approved drugs, underscoring the importance of synthetic routes to enantiomerically pure pyrrolidine derivatives.[1] This guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of enantiopure this compound, commencing from the readily available and inexpensive chiral precursor, L-proline.

The strategic importance of chiral diamines lies in their ability to form stable complexes with metal catalysts, thereby creating a chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations. These transformations are critical in the production of single-enantiomer pharmaceuticals, where the therapeutic efficacy often resides in one enantiomer while the other may be inactive or even harmful.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the C-N bond between the two pyrrolidine rings. This suggests a synthetic strategy involving the nucleophilic substitution of a suitable electrophile derived from a chiral pyrrolidine precursor with pyrrolidine as the nucleophile. The most direct and cost-effective chiral precursor for this purpose is L-proline, a naturally occurring amino acid.

The forward synthesis, therefore, involves a three-step sequence:

-

Reduction of L-proline to the corresponding chiral amino alcohol, (S)-prolinol.

-

Activation of the primary hydroxyl group of (S)-prolinol to transform it into a good leaving group.

-

Nucleophilic substitution by pyrrolidine to form the final product.

This approach is advantageous as it preserves the stereochemical integrity of the chiral center derived from L-proline throughout the synthesis.

Detailed Synthesis Pathway

Step 1: Reduction of L-Proline to (S)-Prolinol

The initial step in the synthesis is the reduction of the carboxylic acid functionality of L-proline to a primary alcohol. This transformation is reliably achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).[2][3]

Experimental Protocol:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours to ensure complete reduction.

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water, while cooling the flask in an ice bath.

-

The resulting granular precipitate of aluminum salts is removed by filtration.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol as a colorless oil.

Causality of Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Nitrogen Atmosphere: Prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Controlled Addition and Cooling: The reaction is highly exothermic, and controlled addition at low temperatures is crucial to prevent a runaway reaction.

-

Work-up Procedure: The specific quenching sequence (Fieser work-up) is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the purification of the product.

Diagram of Step 1: Reduction of L-Proline

Caption: Reduction of L-proline to (S)-prolinol.

Step 2: Activation of the Hydroxyl Group of (S)-Prolinol

To facilitate the subsequent nucleophilic substitution, the hydroxyl group of (S)-prolinol must be converted into a better leaving group. A common and effective method is to transform it into a mesylate ester by reaction with methanesulfonyl chloride (MsCl) in the presence of a base.

Experimental Protocol:

-

(S)-Prolinol is dissolved in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (Et₃N) is added to the solution, acting as a base to neutralize the HCl generated during the reaction.

-

Methanesulfonyl chloride, dissolved in anhydrous DCM, is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford (S)-2-((methylsulfonyloxy)methyl)pyrrolidine.

Causality of Experimental Choices:

-

Anhydrous Conditions: Methanesulfonyl chloride is sensitive to moisture.

-

Base: Triethylamine is used to scavenge the HCl produced, preventing the protonation of the starting material and promoting the reaction.

-

Aqueous Work-up: The washing steps are essential to remove the triethylammonium hydrochloride salt and any unreacted reagents.

Diagram of Step 2: Mesylation of (S)-Prolinol

Caption: Activation of (S)-prolinol via mesylation.

Step 3: Nucleophilic Substitution with Pyrrolidine

The final step involves the displacement of the mesylate leaving group by pyrrolidine to form the target C-N bond. This is a standard SN2 reaction.

Experimental Protocol:

-

The crude (S)-2-((methylsulfonyloxy)methyl)pyrrolidine from the previous step is dissolved in a suitable solvent such as acetonitrile or THF.

-

An excess of pyrrolidine is added to the solution. The excess pyrrolidine also serves as the base to neutralize the methanesulfonic acid formed.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the solvent and excess pyrrolidine are removed under reduced pressure.

-

The residue is dissolved in an appropriate organic solvent (e.g., diethyl ether) and washed with water to remove any remaining salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation to yield enantiopure this compound as a colorless to light yellow liquid.

Causality of Experimental Choices:

-

Excess Pyrrolidine: Using an excess of the nucleophile drives the reaction to completion and also acts as a base.

-

Heating: Provides the necessary activation energy for the substitution reaction.

-

Vacuum Distillation: This is a suitable method for purifying liquid products with relatively high boiling points.

Diagram of Step 3: Nucleophilic Substitution

Caption: Formation of the target molecule via nucleophilic substitution.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

| Property | Typical Value |

| Appearance | Colorless to light yellow liquid |

| Molecular Formula | C₉H₁₈N₂ |

| Molecular Weight | 154.25 g/mol |

| Boiling Point | 99-101 °C at 2 mmHg |

| Density | 0.946 g/mL at 25 °C |

| Optical Rotation | [α]¹⁹/D +7.0° (c = 2.4 in ethanol) |

| Refractive Index | n²⁰/D 1.4871 |

Applications in Asymmetric Synthesis

This compound is a highly effective organocatalyst for a variety of asymmetric transformations, including:

-

Aldol Condensations: Catalyzes the enantioselective addition of ketones to aldehydes.

-

Mannich Reactions: Facilitates the stereoselective synthesis of β-amino carbonyl compounds.

-

Michael Additions: Promotes the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems.

Its efficacy stems from its ability to form chiral enamines or iminium ions as key reactive intermediates, which then guide the stereochemical course of the reaction.

Conclusion

The synthesis of enantiopure this compound from L-proline is a well-established and reliable process. By following the detailed protocols outlined in this guide, researchers can confidently produce this valuable chiral diamine for use in a wide array of applications in asymmetric synthesis and drug discovery. The key to success lies in the careful control of reaction conditions, particularly the maintenance of an anhydrous environment in the initial steps, and a thorough purification of the final product.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

(S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses. Available at: [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][2][4][5]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses. Available at: [Link]

-

Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. ResearchGate. Available at: [Link]

-

Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. Available at: [Link]

- Process for preparing pyrrolidine derivatives and their salts. Google Patents.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available at: [Link]

- Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile. Google Patents.

-

Synthesis of substituted pyrrolidines. DiVA portal. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

Sources

A Technical Guide to the Mechanism of Action for Pyrrolidine-Based Organocatalysts

Abstract

The advent of asymmetric organocatalysis has revolutionized modern synthetic chemistry, providing a powerful alternative to metal-based systems. Central to this revolution are pyrrolidine-based catalysts, which have demonstrated remarkable efficacy and selectivity across a broad spectrum of chemical transformations. This guide provides an in-depth analysis of the core mechanistic principles governing these catalysts. We will dissect the dual activation modes—enamine and iminium ion catalysis—explore the stereochemical models that dictate enantioselectivity, detail the experimental and computational methodologies used for mechanistic investigation, and present quantitative data on their performance in key synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these privileged catalysts operate at a molecular level.

Introduction: The Rise of Pyrrolidine Organocatalysis

The field of asymmetric organocatalysis was propelled into the mainstream by seminal reports in 2000 from Benjamin List and Carlos F. Barbas III on proline-catalyzed intermolecular aldol reactions, and David MacMillan on imidazolidinone-catalyzed Diels-Alder reactions.[1][2][3] These discoveries unveiled the profound capability of small, chiral organic molecules, particularly those featuring the pyrrolidine scaffold, to induce high levels of stereoselectivity.

The catalytic power of pyrrolidine derivatives lies in their ability to transiently and reversibly form covalent intermediates with carbonyl substrates.[4] This interaction modulates the electronic properties of the substrate, activating it for subsequent bond formation through one of two primary pathways: Enamine Catalysis (HOMO-raising activation) or Iminium Ion Catalysis (LUMO-lowering activation).[5] Understanding these catalytic cycles is fundamental to rational catalyst design and the development of novel synthetic methodologies.

Core Mechanistic Principles: The Dual Activation Modes

Pyrrolidine-based catalysts operate through two distinct, yet complementary, catalytic cycles that depend on the nature of the carbonyl substrate.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the pyrrolidine catalyst enhances the nucleophilicity of a saturated aldehyde or ketone.[4] This process is analogous to the mechanism employed by Class I aldolase enzymes.[4]

The catalytic cycle proceeds through the following key steps:

-

Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate, releasing one molecule of water.[6][7] This transformation effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, turning a weak nucleophile into a potent one.

-

Nucleophilic Attack: The activated enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction). The stereochemistry of this C-C bond-forming step is directed by the chiral scaffold of the catalyst.

-

Hydrolysis and Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the chiral product and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.[4]

Iminium Ion Catalysis: Activating the Electrophile

When the substrate is an α,β-unsaturated aldehyde or ketone, the catalyst activates it towards nucleophilic attack through the formation of an iminium ion.[8]

The key steps in this cycle are:

-

Iminium Ion Formation: The pyrrolidine catalyst condenses with the α,β-unsaturated carbonyl to form a positively charged iminium ion. This activation drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it a much stronger electrophile.[9]

-

Nucleophilic Addition: A nucleophile (e.g., from a Michael donor or a diene) attacks the β-carbon of the activated iminium ion. The chiral catalyst architecture dictates the facial selectivity of this attack.

-

Hydrolysis and Regeneration: The resulting enamine intermediate is hydrolyzed to release the final product and regenerate the catalyst.

The Origin of Stereoselectivity: Rationalizing Enantiocontrol

The efficacy of pyrrolidine organocatalysts hinges on their ability to create a well-defined chiral environment around the reactive intermediates, thereby controlling the stereochemical outcome of the bond-forming step. Two primary models account for this phenomenon.

The Houk-List Model: Cooperative Brønsted Acid Catalysis

For catalysts like proline that contain a Brønsted acidic group (a carboxylic acid), the Houk-List model provides a powerful rationale for the observed stereoselectivity in aldol reactions.[10][11] Computational studies have been instrumental in developing and validating this model.[6][12]

Key tenets of the Houk-List model include:

-

Favored Enamine Geometry: The enamine intermediate preferentially adopts an anti-conformation relative to the carboxylic acid group to minimize steric strain.[12]

-

Hydrogen-Bond Directed Assembly: The carboxylic acid proton forms a hydrogen bond with the incoming electrophile's (aldehyde) carbonyl oxygen. This interaction organizes the reactants into a rigid, chair-like six-membered transition state, reminiscent of the Zimmerman-Traxler model for metal enolates.[6]

-

Stereofacial Differentiation: The bulky pyrrolidine ring effectively blocks one face of the enamine. The electrophile is therefore directed to attack the exposed Re-face, leading to the observed enantiomer.[11]

Steric Shielding Model: The Jørgensen-Hayashi and MacMillan Catalysts

For second-generation catalysts that lack a Brønsted acidic group but feature bulky substituents, stereocontrol is achieved primarily through steric hindrance. The diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) and imidazolidinones (MacMillan catalysts) are archetypal examples.[3][13][14]

-

Mechanism of Control: Large groups (e.g., diphenyl(trimethylsilyloxy)methyl or tert-butyl) are strategically positioned on the pyrrolidine scaffold.[15] These groups act as a "steric shield," physically blocking one prochiral face of the enamine or iminium ion intermediate.[16]

-

Directed Attack: Consequently, the reacting partner (electrophile or nucleophile) can only approach from the unhindered face, leading to high levels of enantioselectivity.[14] The specific geometry of the catalyst dictates which face is shielded.

Methodologies for Mechanistic Investigation

A deep understanding of these catalytic mechanisms is built upon a combination of rigorous experimental protocols and advanced computational modeling.[17]

Experimental Protocols

A self-validating mechanistic study relies on a suite of kinetic and spectroscopic techniques to identify intermediates and probe the energetics of the catalytic cycle.[18][19]

-

Reaction Progress Kinetic Analysis: Monitoring concentration changes over time helps determine the reaction order with respect to the catalyst and substrates, identify catalyst resting states, and pinpoint the rate-determining step.[2]

-

In-Situ Spectroscopy (NMR, IR): These techniques allow for the direct observation and characterization of key catalytic intermediates, such as enamines and iminium ions, providing direct evidence for the proposed cycle.

-

Kinetic Isotope Effect (KIE) Studies: By replacing specific atoms with their heavier isotopes (e.g., H with D), one can determine if a particular bond is broken or formed in the rate-determining transition state.

-

Non-Linear Effects (NLE) Analysis: This experiment reveals whether the catalytically active species is a monomer, dimer, or higher-order aggregate, which can have profound implications for the stereochemical model.

Computational Modeling

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating organocatalytic mechanisms at the molecular level.[20][21][22]

-

Mapping Potential Energy Surfaces: DFT calculations can map the entire energy landscape of a reaction, identifying the structures and relative energies of reactants, intermediates, transition states, and products.[23]

-

Validating Stereochemical Models: As demonstrated with the Houk-List model, computation can be used to compare the energies of various competing transition states, providing a quantitative explanation for the observed stereoselectivity.[24]

-

Rational Catalyst Design: By understanding the specific non-covalent interactions that stabilize the favored transition state, computational models can predict the effect of structural modifications, guiding the design of more efficient and selective catalysts.[25]

Performance in Key Asymmetric Transformations

The mechanistic principles described above enable pyrrolidine catalysts to mediate a wide array of important C-C and C-X bond-forming reactions with high levels of stereocontrol.

| Catalyst Type | Reaction | Substrate 1 | Substrate 2 | Yield (%) | dr (syn:anti) | ee (%) | Ref. |

| (S)-Proline | Aldol Reaction | Acetone | 4-Nitrobenzaldehyde | 68 | - | 76 | [1] |

| (S)-Proline | Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 95:5 | 96 | [26] |

| Jørgensen-Hayashi | Michael Addition | Pentanal | trans-β-Nitrostyrene | 85 | 94:6 | 98 | [27] |

| MacMillan Gen I | Diels-Alder | Cyclopentadiene | Cinnamaldehyde | 91 | 1:20 (endo:exo) | 90 (exo) | [3] |

| Jørgensen-Hayashi | Michael Addition | Propanal | 2-Nitrostyrene | 98 | >20:1 | 99 | [28] |

Conclusion

The mechanism of action for pyrrolidine-based organocatalysts is a well-established and elegant example of covalent catalysis. Through the transient formation of nucleophilic enamines or electrophilic iminium ions, these catalysts effectively modulate the reactivity of carbonyl compounds. The transfer of stereochemical information is achieved through a sophisticated interplay of steric shielding and directed non-covalent interactions, as rationalized by models like the Houk-List and steric hindrance paradigms. The synergy between detailed experimental investigation and high-level computational analysis has provided a deep and validated understanding of these systems. This mechanistic clarity not only explains the success of existing catalysts but also provides a robust, predictive framework for the rational design of next-generation organocatalysts to tackle new challenges in asymmetric synthesis.

References

-

Armstrong, A., Boto, R. Á., Dingwall, P., Contreras-García, J., Harvey, M. J., Mason, N. J., & Rzepa, H. S. (2014). The Houk–List transition states for organocatalytic mechanisms revisited. Chemical Science, 5(5), 2057-2071. [Link]

-

Armstrong, A., Boto, R., Dingwall, P., Contreras-García, J., Harvey, M. J., Mason, N., & Rzepa, H. S. (n.d.). The Houk-List Transition states for organocatalytic mechanism revisited. Imperial College London. [Link]

-

Zhang, G., Zhang, Y., & Wang, R. (2015). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reaction. Catalysis Communications, 60, 63-66. [Link]

-

Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 7(11), 2297-2300. [Link]

-

Foley, B. J., & Sherrill, C. D. (2016). Analysis of transition state stabilization by non-covalent interactions in the Houk-List model of organocatalyzed intermolecular Aldol additions using functional-group symmetry-adapted perturbation theory. Physical Chemistry Chemical Physics, 18(44), 30436-30446. [Link]

-

Luo, S., & Cheng, J. P. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Journal of the American Chemical Society, 132(1), 50-51. [Link]

-

Luo, S., & Cheng, J. P. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Semantic Scholar. [Link]

-

Various Authors. (n.d.). Proline-catalyzed aldol reactions. Wikipedia. [Link]

-

Luo, S., & Cheng, J. P. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50-51. [Link]

-

ResearchGate. (n.d.). (158). The List–Houk model of (S)‐proline catalyzed intermolecular... [Link]

-

Notka, O., & Mayr, H. (2007). Iminium Catalysis. Chemical Reviews, 107(11), 5471-5520. [Link]

-

Zhang, X., & Liu, L. (2018). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. ChemRxiv. [Link]

-

Yilmaz, I., & Ceylan, S. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 39(5), 1082-1094. [Link]

-

Cheong, P. H. Y., Legault, C. Y., Um, J. M., Çelebi-Ölçüm, N., & Houk, K. N. (2011). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Chemical Reviews, 111(8), 5042-5137. [Link]

-

Bourque, E., & St-Onge, M. (2022). Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. Organometallics, 41(24), 3629-3636. [Link]

-

Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569. [Link]

-

Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station International Edition. [Link]

-

Kozlowski Group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. [Link]

-

ResearchGate. (n.d.). Proposed mechanism based on DFT calculations. [Link]

-

Gualandi, A., & Cozzi, P. G. (2016). Synergistic Strategies in Aminocatalysis. Israel Journal of Chemistry, 56(5), 289-301. [Link]

-

Cardiff University. (n.d.). CHT402 Recent Advances in Homogeneous Catalysis Organocatalysis Workshop. Cardiff University Blogs. [Link]

-

Wang, D., Wang, Y., Zhang, R., & Sun, H. (2022). Density Functional Theory Calculations for Insight into the Heterocatalyst Reactivity and Mechanism in Persulfate-Based Advanced Oxidation Reactions. ACS Catalysis, 12(15), 9436-9459. [Link]

-

Mobbili, G., & Mazzanti, A. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(10), 2445. [Link]

-

ResearchGate. (n.d.). (a) The proline-catalyzed enantioselective aldol reaction studied in... [Link]

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

-

Leah4sci. (2021). Stork Enamine Alkylation Mechanism. YouTube. [Link]

-

Fernández, I. (2022). DFT calculations towards predictive organo/organometallic chemistry. Chemical Society Reviews, 51(1), 226-243. [Link]

-

Dalpozzo, R., & Bertamino, A. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

-

Zandvoort, E., & Catak, S. (2021). Theoretical Perspectives in Organocatalysis. ChemCatChem, 13(16), 3535-3549. [Link]

-

Domingo, L. R., & Sáez, J. A. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18451-18465. [Link]

-

MacMillan Group. (n.d.). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Princeton University. [Link]

-

Cheong, P. H. Y., Legault, C. Y., Um, J. M., Çelebi-Ölçüm, N., & Houk, K. N. (2011). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Chemical Reviews, 111(8), 5042-5137. [Link]

-

Xu, W., Chen, J., & Liu, T. (2014). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry, 12(35), 6927-6932. [Link]

-

ResearchGate. (n.d.). Mechanochemistry and High‐Pressure Techniques in Asymmetric Organocatalysis. [Link]

-

Szabó, K. (2022). New mechanistic approach in the enamine-based asymmetric organocatalysis. Monatshefte für Chemie - Chemical Monthly, 153(5), 475-486. [Link]

-

MDPI. (n.d.). Density Functional Theory (DFT) Calculations and Catalysis. [Link]

-

Domingo, L. R., & Sáez, J. A. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. Digital.CSIC. [Link]

-

Valdés, C. (Ed.). (2014). Understanding Organometallic Reaction Mechanisms and Catalysis: Computational and Experimental Tools. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Dual‐Mode Thio‐MacMillan Organocatalysts: Stereoselective Diels–Alder Reactions or Sacrificial Self‐Cyclization to N‐Bridged Bicyclic Lactams. [Link]

-

Domingo, L. R., & Sáez, J. A. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. University of Barcelona. [Link]

-

Miró, M., & Novoa, J. J. (2021). How Robust Is the Reversible Steric Shielding Strategy for Photoswitchable Organocatalysts?. The Journal of Organic Chemistry, 86(14), 9394-9403. [Link]

-

The Curious Chemist. (2021). Asymmetric Organocatalysis: 2021 Nobel Prize in Chemistry. YouTube. [Link]

Sources

- 1. studylib.net [studylib.net]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

- 6. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53416B [pubs.rsc.org]

- 11. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]

- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 13. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. youtube.com [youtube.com]

- 16. How Robust Is the Reversible Steric Shielding Strategy for Photoswitchable Organocatalysts? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding Organometallic Reaction Mechanisms and Catalysis: Computational and Experimental Tools | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Experimental Techniques to Study Organic Chemistry Mechanisms — Kozlowski research group [mckgroup.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Analysis of transition state stabilization by non-covalent interactions in the Houk-List model of organocatalyzed intermolecular Aldol additions using functional-group symmetry-adapted perturbation theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Theoretical Perspectives in Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Catalytic Role of Tertiary Amines in Modern Organic Synthesis

Abstract

The tertiary amine, a seemingly simple functional group, is a cornerstone of modern catalytic chemistry. Its utility transcends that of a simple Brønsted base, extending into nuanced roles as a potent nucleophile, a phase-transfer agent, and a critical ligand in transition metal systems. This guide provides an in-depth exploration of the multifaceted catalytic roles of the tertiary amine fragment. We will dissect the fundamental electronic and steric properties that govern its reactivity and delve into its application in key catalytic manifolds, including nucleophilic organocatalysis, phase-transfer catalysis, and as a modulating ligand in metal-catalyzed reactions. Through mechanistic diagrams, comparative data, and a detailed experimental protocol, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively harness the power of tertiary amine catalysis.

Introduction: Beyond the Brønsted Base

Tertiary amines are organic compounds featuring a nitrogen atom bonded to three alkyl or aryl groups. The lone pair of electrons on the nitrogen atom is central to their chemical identity, conferring both basicity and nucleophilicity. While their function as proton acceptors (Brønsted bases) is fundamental, their most impactful role in contemporary synthesis lies in their ability to act as true catalysts—participating in and accelerating chemical transformations without being consumed.

The catalytic prowess of tertiary amines stems from several key features:

-

Nucleophilicity: The nitrogen lone pair can attack electrophilic centers to form reactive intermediates.

-

Tunability: The steric and electronic properties of the amine can be precisely modified by changing the three substituents (R groups), allowing for fine-tuning of reactivity and selectivity.[1][2][3]

-

Absence of N-H Protons: Unlike primary and secondary amines, they cannot form enamines directly with ketones or aldehydes but excel in other activation modes.[4]

This guide will illuminate how these properties are exploited across different catalytic paradigms, transforming simple starting materials into complex, high-value molecules.

The Core of Catalysis: Nucleophilic Activation

Perhaps the most significant contribution of tertiary amines to catalysis is their role as nucleophilic (or Lewis base) catalysts.[5] In this mode, the amine initiates a reaction sequence by attacking an electrophile, generating a new, highly reactive intermediate that is more susceptible to subsequent transformations.

Acyl Transfer Catalysis

Tertiary amines, most famously 4-(Dimethylamino)pyridine (DMAP), dramatically accelerate acylation reactions.[6] The mechanism involves the initial attack of the amine on the acylating agent (e.g., an anhydride) to form a reactive N-acylpyridinium salt. This intermediate is a far more potent acylating agent than the parent anhydride, leading to rapid acylation of even sterically hindered alcohols.

The Morita-Baylis-Hillman (MBH) Reaction

The MBH reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an aldehyde, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[7][8][9] The catalyst's role is to act as a nucleophile, not a base.

Mechanism:

-

Michael Addition: The tertiary amine catalyst adds to the β-position of the activated alkene, forming a zwitterionic enolate intermediate.[8][10]

-

Aldol Addition: This newly formed nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde.

-

Catalyst Elimination: A subsequent proton transfer and elimination step releases the final product and regenerates the tertiary amine catalyst.[8][11]

The catalytic cycle is a clear demonstration of the amine's ability to generate a potent nucleophile in situ.

Caption: Catalytic cycle of the Morita-Baylis-Hillman reaction.

The efficiency of various tertiary amine catalysts in the MBH reaction is highly dependent on their structure, highlighting the interplay between nucleophilicity and steric hindrance.[1]

| Catalyst | Structure | pKa of Conjugate Acid | Relative Rate (qualitative) | Key Feature |

| Triethylamine (TEA) | Et₃N | 10.75 | Slow | Sterically hindered, less nucleophilic.[1] |

| DABCO | N(CH₂CH₂)₃N | 8.82 | Fast | High nucleophilicity, sterically accessible nitrogen.[7][12] |

| 3-Hydroxyquinuclidine | C₇H₁₃NO | ~10.5 | Very Fast | Intramolecular H-bond stabilizes intermediates. |

| DMAP | C₇H₁₀N₂ | 9.70 | Moderate | Highly nucleophilic but can be less effective for certain substrates.[6] |

Table 1: Comparison of common tertiary amine catalysts for the Morita-Baylis-Hillman reaction.

Tertiary Amines in Phase-Transfer Catalysis (PTC)

Many vital organic reactions involve a nucleophilic salt (e.g., NaCN) and an organic substrate that are soluble in immiscible phases (aqueous and organic, respectively). Tertiary amines are precursors to the active catalysts in one of the most important forms of PTC.

By alkylating a tertiary amine, a quaternary ammonium salt ('quat salt') is formed.[13][14] These salts possess a charged, hydrophilic "head" and multiple lipophilic "tails." This amphipathic nature allows them to transport an aqueous-soluble anion (like CN⁻) into the organic phase, where it can react with the substrate. The catalyst then shuttles back to the aqueous phase to pick up another anion, continuing the catalytic cycle.[13]

This methodology is a cornerstone of green chemistry, as it often eliminates the need for hazardous, anhydrous organic solvents and allows reactions to proceed under milder conditions.[13]

Caption: General workflow for Phase-Transfer Catalysis (PTC).

Tertiary Amines as Ligands in Transition Metal Catalysis

While often overshadowed by phosphines and N-heterocyclic carbenes (NHCs), tertiary amines are crucial ligands in transition metal catalysis.[15] They coordinate to the metal center through the nitrogen lone pair, influencing the metal's electronic properties and steric environment. This modulation directly impacts the catalyst's activity, selectivity, and stability.[15]

-

Electronic Effects: Alkylamines are strong σ-donors, increasing the electron density on the metal center. This can promote oxidative addition steps and stabilize high-oxidation-state intermediates.[16]

-

Steric Effects: The size of the alkyl or aryl groups on the amine ligand can be used to create a specific steric pocket around the metal, which is a key strategy for inducing enantioselectivity in asymmetric catalysis.[2][3][17]

The combination of tertiary amine organocatalysis with transition metal catalysis has emerged as a powerful strategy for novel transformations, where each catalyst activates one of the reacting partners in an orthogonal fashion.[18][19][20]

Field-Proven Protocol: The Aza-Morita-Baylis-Hillman Reaction

The aza-MBH reaction is a variation where an imine replaces the aldehyde, producing valuable allylic amines.[9][21] This protocol details a robust, one-pot, three-component synthesis.[9]

Objective: To synthesize an α-methylene-β-amino carbonyl compound via a DABCO-catalyzed aza-MBH reaction.

Materials:

-

Aryl Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol)

-

Sulfonamide (e.g., p-toluenesulfonamide, 1.1 mmol)

-

α,β-Unsaturated Carbonyl (e.g., Methyl Acrylate, 1.5 mmol)

-

DABCO (0.2 mmol, 20 mol%)

-

Solvent (e.g., Acetonitrile, 5 mL)

-

Dehydrating agent (e.g., Anhydrous MgSO₄, 2.0 mmol)

Methodology:

-

Causality: The reaction begins with the in situ formation of the N-sulfonyl imine from the aldehyde and sulfonamide. Using a dehydrating agent drives this equilibrium-controlled reaction forward, maximizing the concentration of the electrophilic imine partner for the subsequent catalytic step.

-

Step 1 (Imine Formation): To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl aldehyde (1.0 mmol), p-toluenesulfonamide (1.1 mmol), and anhydrous MgSO₄ (2.0 mmol) in acetonitrile (5 mL). Stir the mixture at room temperature for 2-3 hours.

-

-

Causality: The core catalytic cycle is now initiated. DABCO, being a potent but sterically unhindered nucleophile, selectively attacks the electron-deficient alkene (methyl acrylate) to generate the key zwitterionic enolate. This step is rate-determining, and the choice of catalyst is critical.

-

Step 2 (Catalyst & Alkene Addition): Add the α,β-unsaturated carbonyl compound (1.5 mmol) followed by the DABCO catalyst (0.2 mmol) to the reaction mixture.

-

-

Causality: The reaction is monitored until the starting materials are consumed. The enolate formed in the previous step attacks the imine, and subsequent proton transfer and catalyst elimination yield the final product.

-

Step 3 (Reaction Monitoring): Seal the flask and stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde spot has disappeared (typically 12-24 hours).

-

-

Causality: A standard aqueous workup is performed to remove the catalyst (which is water-soluble as a salt), the dehydrating agent, and any unreacted sulfonamide.

-

Step 4 (Workup): Quench the reaction by adding 10 mL of water. Filter the mixture to remove the MgSO₄. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

-

-

Causality: Purification by column chromatography isolates the desired product from side products and residual starting materials.

-

Step 5 (Purification): Filter the dried organic solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure aza-MBH adduct.

-

Self-Validation: The identity and purity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to validate the success of the protocol.

Conclusion and Future Outlook

The tertiary amine fragment is a powerful and versatile tool in the synthetic chemist's arsenal. Its ability to function as a highly tunable nucleophilic catalyst, a phase-transfer agent, and a controlling ligand for transition metals makes it indispensable for the construction of complex molecular architectures. From the atom-economic C-C bond formation in the Baylis-Hillman reaction to enabling reactions in environmentally benign aqueous media, the impact of tertiary amine catalysis is profound.[9][13]

Future developments will likely focus on the design of novel, highly active chiral tertiary amines for asymmetric catalysis, the integration of tertiary amine catalysis with other activation modes like photoredox catalysis, and the immobilization of these catalysts on solid supports for enhanced recyclability and application in flow chemistry.[22][23] As the demand for efficient, selective, and sustainable chemical synthesis grows, the humble tertiary amine is poised to play an even more central role in shaping the future of drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Enamine Catalysis. Retrieved from [Link]

-

Kim, Y. H., et al. (2017). Tertiary amines: A new class of highly efficient organocatalysts for CO2 fixations. Journal of CO2 Utilization, 22, 269-275. Retrieved from [Link]

-

American Institute of Chemists. (2015). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. Retrieved from [Link]

-

Chemistry Portal. (2021, April 22). Baylis - Hillman Reaction Detailed Mechanism || Organic Named Reaction || Chemistry Portal || [Video]. YouTube. Retrieved from [Link]

-

Jagriti Sharma. (2022, April 16). BAYLIS - HILLMAN REACTION | DABCO | ORGANIC NAME REACTIONS [Video]. YouTube. Retrieved from [Link]

-

Mifsud, M., et al. (2024). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. Catalysts, 14(1), 873. Retrieved from [Link]

-

Knowledge. (2022, May 25). Reaction principle of tertiary amine catalyst. Retrieved from [Link]

-

White, M. C., et al. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science, 376(6590), 289-295. Retrieved from [Link]

-

Knox, G. J., et al. (2020). Tertiary Amine Lewis Base Catalysis in Combination with Transition Metal Catalysis. Topics in Current Chemistry, 378(1), 16. Retrieved from [Link]

-

Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. Retrieved from [Link]

-

Wang, J., & Shao, W. (2021). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications, 57(82), 10584-10601. Retrieved from [Link]

-

Snaddon, T. N., et al. (2020). Tertiary Amine Lewis Base Catalysis in Combination with Transition Metal Catalysis. Topics in Current Chemistry, 378(1), 16. Retrieved from [Link]

-

Browne, D. L., et al. (2020). Expedient Organocatalytic Aza-Morita–Baylis–Hillman Reaction through Ball-Milling. ACS Sustainable Chemistry & Engineering, 8(48), 17823-17829. Retrieved from [Link]

-

Browne, D. L., et al. (2020). Expedient Organocatalytic Aza-Morita–Baylis–Hillman Reaction through Ball-Milling. ACS Sustainable Chemistry & Engineering, 8(48), 17823-17829. Retrieved from [Link]

-

List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5559. Retrieved from [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Aza-Baylis–Hillman reaction. Retrieved from [Link]

-

da Costa, M. F., et al. (2014). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Journal of the Brazilian Chemical Society, 25(12), 2425-2432. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental conditions for Baylis-Hillman reaction [Table]. Retrieved from [Link]

-

Allen, J. R., et al. (2023). Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium. Dalton Transactions, 52(46), 17099-17107. Retrieved from [Link]

-